1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
CAS No.: 96761-00-1
VCID: VC0193350
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, also known as D-ribal, is a glycal derivative of ribose. It serves as a crucial building block in the synthesis of 2'-deoxynucleosides, which are essential components of DNA. This makes it particularly significant in nucleic acid chemistry. 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol has gained attention for its unique chemical properties and applications in synthesizing modified nucleosides. This compound is a ribofuranoid glycal that can be cross-coupled with iodoheterocycles to produce 2'-deoxy-C-nucleosides . Researchers have explored its use in creating various C-glycosides and other modified sugar derivatives . One similar compound, D-erythro-Pent-1-enitol, 1,4-anhydro-2-deoxy-, 3,5-diacetate, has a CAS No. 10226-94-5 and a molecular formula of C9H12O5 . Another related compound is ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol, which has a molecular weight of 354.5 g/mol . The enzyme nucleoside 2-deoxyribosyltransferase can transiently generate D-ribal during the hydrolysis of 2'-deoxynucleosides. This enzyme can then use D-ribal to synthesize new deoxyribonucleosides in the presence of nucleic acid bases, offering a novel approach to producing 2'-deoxynucleosides. |
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CAS No. | 96761-00-1 |
Product Name | 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol |
Molecular Formula | C5H8O3 |
Molecular Weight | 116.11 g/mol |
IUPAC Name | (2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol |
Standard InChI | InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1 |
Standard InChIKey | SGOSIWMWLVSBIC-CRCLSJGQSA-N |
SMILES | C1=COC(C1O)CO |
Canonical SMILES | C1=COC(C1O)CO |
Purity | > 95% |
Synonyms | 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol; D-Ribal |
PubChem Compound | 126055 |
Last Modified | Apr 15 2024 |
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